molecular formula C18H19N3O2 B5754686 2-ethoxy-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine

2-ethoxy-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine

Cat. No. B5754686
M. Wt: 309.4 g/mol
InChI Key: HSTLTOTWYRUGIB-UHFFFAOYSA-N
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Description

Research in the field of organic chemistry often explores the synthesis and characterization of novel compounds with potential applications in various industries, including pharmaceuticals, materials science, and agriculture. The study of pyridine derivatives, oxadiazoles, and their analogs is of particular interest due to their diverse biological activities and applicative potential.

Synthesis Analysis

Synthesis of related compounds involves various organic reactions, including ring opening followed by ring closure, domino 1,3-dipolar cycloaddition, and elimination reactions. These methods allow for the creation of highly functionalized molecules with complex structures (Halim & Ibrahim, 2022; Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. This information is crucial for understanding the compound's chemical behavior and interactions (Suresh et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by their functional groups, leading to a variety of chemical reactions. For instance, the presence of oxadiazole rings contributes to the compound's electron-accepting properties, affecting its reactivity and potential applications (Oyston et al., 2005).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are determined through various analytical techniques. These properties are essential for the compound's application in different fields (Gumus et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are influenced by the molecular structure. Studies often involve spectroscopic methods and computational chemistry to predict and confirm these properties (Chimichi et al., 1996).

properties

IUPAC Name

3-[2-ethoxy-6-(4-methylphenyl)pyridin-3-yl]-5-ethyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-4-16-20-17(21-23-16)14-10-11-15(19-18(14)22-5-2)13-8-6-12(3)7-9-13/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTLTOTWYRUGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=C(C=C3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-(5-ethyl-1,2,4-oxadiazol-3-YL)-6-(4-methylphenyl)pyridine

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